molecular formula C12H18BNO2S B13554214 4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole

4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole

Cat. No.: B13554214
M. Wt: 251.16 g/mol
InChI Key: YSLPQNWVKGVZKZ-VOTSOKGWSA-N
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Description

4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole is an organic compound that features a thiazole ring substituted with a methyl group and a vinyl group bearing a tetramethyl-1,3,2-dioxaborolan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Borylation: The final step involves the borylation of the vinyl group using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the vinyl group or the thiazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring or the vinyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce saturated analogs.

Scientific Research Applications

4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

    Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.

    Pathways Involved: The specific pathways affected depend on the biological context and the nature of the interactions. For example, it may inhibit or activate signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H18BNO2S

Molecular Weight

251.16 g/mol

IUPAC Name

4-methyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole

InChI

InChI=1S/C12H18BNO2S/c1-9-10(17-8-14-9)6-7-13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3/b7-6+

InChI Key

YSLPQNWVKGVZKZ-VOTSOKGWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(N=CS2)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=C(N=CS2)C

Origin of Product

United States

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